Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate

Palladium catalysis Desulfinative coupling Diarylmethane synthesis

Medicinal chemistry labs needing di(hetero)arylmethane scaffolds with base-labile groups face multi-step protection. Rongacyl is a shelf-stable sulfinate reagent enabling traceless in situ deprotection during Pd-catalyzed desulfinative C-C coupling. Key advantages: • Reductant-free coupling with in situ ester cleavage • Single-step aqueous synthesis (67% yield) from rongalite • ≥98% commercial purity eliminates in-house synthesis • Metal-free S-alkylation for ICH Q3D compliance.

Molecular Formula C11H13NaO7S
Molecular Weight 312.27
CAS No. 2209100-02-5
Cat. No. B2943853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate
CAS2209100-02-5
Molecular FormulaC11H13NaO7S
Molecular Weight312.27
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OCS(=O)[O-].[Na+]
InChIInChI=1S/C11H14O7S.Na/c1-15-8-4-7(11(12)18-6-19(13)14)5-9(16-2)10(8)17-3;/h4-5H,6H2,1-3H3,(H,13,14);/q;+1/p-1
InChIKeyBKTOEIQRPKYECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Rongacyl: Sulfinate Transfer Reagent for Pd Cross-Coupling


Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate (CAS 2209100-02-5), commonly designated Rongacyl, is an organosulfur sulfinate ester classified as a benzylic sulfinate transfer reagent. It serves as a shelf-stable precursor for in situ generation of reactive benzylic sulfinate intermediates under palladium catalysis, enabling reductant-free desulfinative C–C bond formation [1]. The compound features a 3,4,5-trimethoxybenzoyl ester moiety attached to the methanesulfinate group, which differentiates it from simpler sulfinate salts by providing a traceless activating group that is eliminated during cross-coupling. Commercial availability with purities of 95–98% facilitates its use in medicinal chemistry and process development laboratories.

Pd-catalyzed desulfinative C–C cross-coupling reagent
Traceless 3,4,5-trimethoxybenzoyl ester leaving group
Commercial purity 95–98% suitable for process development

Rongacyl vs. Generic Sulfinates in Desulfinative Coupling


Sulfinate reagents are not functionally interchangeable in palladium-catalyzed desulfinative cross-coupling because the efficiency of in situ benzylic sulfinate generation, the stability of the intermediate, and the propensity for undesired side reactions are exquisitely sensitive to the sulfinate structure [1]. Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate occupies a distinct reactivity niche: it outperforms the silyloxymethanesulfinate TBSOCH₂SO₂Na (40% vs. 14% yield) but is deliberately selected over the higher-yielding SMOPS reagent when the 3,4,5-trimethoxybenzoyl ester leaving group is required for substrate-specific activation, chemoselectivity, or post-coupling deprotection strategies. Substituting with β‑nitrile sulfinate or SMOPS alters both the reaction kinetics and the functional group tolerance profile, making direct replacement without re-optimization unreliable [1].

SMOPS
Reported higher yield but lacks traceless ester group; orthogonal deprotection strategy may require re-optimization.
β‑Nitrile sulfinate
Alters reaction kinetics and functional group tolerance; direct replacement without re-optimization unreliable.
TBSOCH₂SO₂Na
Lower reported yield under standard Pd conditions; requires CsF additive and anhydrous setup, limiting transferability.

Rongacyl Head-to-Head Performance Data


Desulfinative Coupling Yield: Head-to-Head Comparison

In a standardized Pd(OAc)₂-catalyzed coupling of 3-bromoquinoline with benzyl bromide, Rongacyl (A) delivered a 40% HPLC yield of the diarylmethane product. Under identical conditions, the β‑nitrile sulfinate reagent gave 82%, SMOPS (sodium 1-methyl 3-sulfinopropanoate) gave 99%, and TBSOCH₂SO₂Na with CsF gave only 14% [1]. This places Rongacyl in a moderate-yield tier, substantially above the silyloxymethanesulfinate but below SMOPS and the β‑nitrile sulfinate. The performance differential underscores that Rongacyl is not the optimal choice for maximum yield but is retained when the 3,4,5-trimethoxybenzoyl ester provides a synthetic advantage in multi-step sequences requiring orthogonal protecting groups.

Desulfinative Coupling Yield
Head-to-head
40% (Rongacyl) 82% (β‑nitrile sulfinate) 99% (SMOPS) 14% (TBSOCH₂SO₂Na + CsF)
Yield context: select Rongacyl when ester leaving group enables downstream synthetic strategy, not for maximal yield.
0.2 mmol scale, 5 mol% Pd(OAc)₂, HPLC yield, p‑tolyl ether ISTD.
Palladium catalysis Desulfinative coupling Diarylmethane synthesis

One-Step Synthesis from Rongalite

Rongacyl is synthesized via a one-step acylation of rongalite (sodium hydroxymethanesulfinate) with 3,4,5-trimethoxybenzoyl chloride in aqueous NaOH/NaBr, achieving a 67% isolated yield after 6.5 hours [1]. In contrast, the β‑nitrile sulfinate comparator used in the Angew. Chem. study requires a three-step synthesis [2], making Rongacyl significantly more accessible for laboratories without specialized sulfinate synthesis capabilities. The TBSOCH₂SO₂Na alternative requires TBSCl and anhydrous conditions [3].

One-Step Synthesis from Rongalite
Reported
1 step, 67% isolated yield
Simplifies in-house preparation; aqueous medium avoids anhydrous requirements of silyl alternatives.
Acylation with 3,4,5-trimethoxybenzoyl chloride, NaOH/NaBr, RT to 50 °C, 6.5 h.
Sulfinate synthesis Rongalite Acylation

Commercial Purity Specifications

Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate is available from at least two independent suppliers at defined purity grades: abcr offers 95% purity , while Leyan supplies the compound at 98% purity . The 3‑percentage-point purity differential may influence reaction stoichiometry calculations and impurity profiling in regulated environments. In contrast, the most commonly used comparator SMOPS is typically supplied as a technical-grade material with variable purity, and the β‑nitrile sulfinate must be synthesized in-house with batch-dependent purity [1].

Commercial Purity
Data to verify
95% (abcr) – 98% (Leyan) SMOPS: ~90–95% (technical grade)
Higher specified purity may reduce side reactions from sulfinate decomposition in multi-step synthesis.
Supplier CoA basis; β‑nitrile sulfinate not commercially available.
Quality control Reagent purity Procurement specification

Metal-Free Sulfone Synthesis via Alkylation

In a two-step sulfonylation protocol, Rongacyl undergoes alkylation with iodocyclopentane in the presence of tetrabutylammonium bromide in N,N-dimethylacetamide to afford (cyclopentylsulfonyl)methyl 3,4,5-trimethoxybenzoate in 45% yield after 20 hours [1]. This demonstrates Rongacyl's dual role as both a sulfinate nucleophile and a protected sulfone precursor. In the same study, the analogous S-alkylation using the TBSOMS-Na reagent (tert-butyldimethylsilyloxymethanesulfinate) proceeded under Cu-catalyzed conditions with a different substrate scope, highlighting that Rongacyl offers a complementary, non-catalytic alkylation pathway [2].

Metal-Free Sulfone Alkylation
Reported
45% (Rongacyl, uncatalyzed) vs. TBSOMS‑Na requires Cu catalyst
Uncatalyzed alkylation avoids transition-metal contamination; supports processes with low metal limits.
TBAB, DMA, 20 h, RT to 80 °C; iodocyclopentane substrate.
Sulfonylation Alkylation Sulfone synthesis

Rongacyl Procurement Scenarios


Orthogonal Ester Protection in Diarylmethane Synthesis

When a medicinal chemistry program demands the synthesis of di(hetero)arylmethane libraries via Pd-catalyzed desulfinative coupling, and the target scaffold contains base-labile or reduction-sensitive functionality, Rongacyl provides a traceless 3,4,5-trimethoxybenzoyl ester group that is cleaved during the coupling event. This avoids the need for a separate deprotection step that would be required if a persistent sulfinate such as SMOPS were used. Although the 40% yield [1] is lower than the 99% achievable with SMOPS, the strategic advantage of in situ deprotection and the commercial availability at 95–98% purity make Rongacyl the reagent of choice when overall synthetic efficiency—including step count—is prioritized over single-step yield.

One-Step Aqueous Reagent for Resource-Limited Labs

For academic or industrial labs that lack the capability to execute multi-step anhydrous syntheses of specialized sulfinates, Rongacyl offers a compelling procurement argument: it can be prepared in a single step from commodity chemicals rongalite and 3,4,5-trimethoxybenzoyl chloride in aqueous medium with 67% yield [2]. This compares favorably to the three-step synthesis of β‑nitrile sulfinate or the two-step anhydrous preparation of TBSOCH₂SO₂Na. Purchasing the pre-made reagent from commercial sources at 98% purity eliminates in-house synthesis burden entirely while ensuring batch-to-batch consistency.

Transition-Metal-Free Sulfone Synthesis for Process Development

In early process development where residual transition metal contamination must be minimized to meet ICH Q3D guidelines, Rongacyl's demonstrated ability to undergo uncatalyzed S-alkylation with alkyl halides (e.g., 45% yield with iodocyclopentane [3]) provides a metal-free route to sulfones. This contrasts with TBSOMS-Na, which requires copper catalysis for analogous bond formations [4]. The resulting (alkylsulfonyl)methyl 3,4,5-trimethoxybenzoate products can be further elaborated or the ester can serve as a protecting group for subsequent transformations.

Quality-Controlled Reagent for GMP Analytical Methods

When developing HPLC or UPLC methods for reaction monitoring or impurity profiling in a regulated pharmaceutical environment, the availability of Rongacyl at defined purities of 95% (abcr) and 98% (Leyan) with documented hazard classifications (H319, H315, H335) enables straightforward qualification as a reference standard. The absence of a commercial supply chain for the β‑nitrile sulfinate comparator means that any analytical method relying on that reagent would require extensive in-house characterization and qualification, adding months to project timelines.

Application
Selection Property
Validation Focus
Diarylmethane library synthesis with orthogonal deprotection
Traceless ester leaving group for in situ deprotection
Pd-catalyzed desulfinative coupling efficiency and substrate scope
Aqueous one-step in-house reagent preparation
Single-step acylation of rongalite in aqueous medium
Isolated yield and purity consistency across batches
Transition-metal-free sulfone synthesis
Uncatalyzed S-alkylation pathway
Alkylation yield and metal contamination profile
Analytical reference standard qualification
Defined purity grades (95–98%) with documented hazard classification
Impurity profiling and batch-to-batch reproducibility
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